2-Fluoro-5-methoxypyridine-4-carboxaldehyde
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Overview
Description
2-Fluoro-5-methoxypyridine-4-carboxaldehyde is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and a carboxaldehyde group at the 4-position of the pyridine ring .
Preparation Methods
One common synthetic route includes the fluorination of a suitable pyridine precursor, followed by methoxylation and subsequent formylation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures and the use of specific catalysts .
Chemical Reactions Analysis
2-Fluoro-5-methoxypyridine-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-5-methoxypyridine-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxypyridine-4-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways . The methoxy and carboxaldehyde groups also contribute to the compound’s reactivity and overall biological activity.
Comparison with Similar Compounds
2-Fluoro-5-methoxypyridine-4-carboxaldehyde can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Lacks the methoxy and carboxaldehyde groups, making it less reactive in certain chemical reactions.
5-Methoxypyridine-4-carboxaldehyde: Does not contain the fluorine atom, which may result in different biological activities and reactivity.
2-Fluoro-4-methoxypyridine: Similar structure but with different positioning of the functional groups, leading to variations in chemical and biological properties.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2-fluoro-5-methoxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVUICUXBHCXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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